Lithium tartrate
Description
Significance of Tartrate Ligands in Coordination Chemistry
Tartrate ligands, originating from tartaric acid (C₄H₆O₆), are notable in coordination chemistry due to their structural flexibility and the presence of multiple oxygen donor atoms (from carboxylate and hydroxyl groups). This allows tartrate to exhibit diverse coordination modes with metal ions, leading to a wide array of structural architectures in coordination complexes and extended frameworks mdpi.comacs.orgresearchgate.net. The chirality of tartaric acid (L-, D-, and meso forms) further enhances the complexity and potential applications of its metal complexes, including the formation of chiral coordination polymers and metal-organic frameworks (MOFs) mdpi.comcore.ac.ukcam.ac.ukiucr.org. The ability of tartrate to bridge metal centers and form chelating rings is fundamental to the construction of these varied structures mdpi.commdpi.com.
Overview of Inorganic-Organic Frameworks and Lithium Coordination
Inorganic-organic frameworks are a class of materials constructed from inorganic building units linked by organic ligands. These materials have garnered significant attention due to their intriguing properties arising from the combination of their components, leading to potential applications in areas such as gas storage, separation, catalysis, and energy storage iucr.org. Lithium-based inorganic-organic frameworks are particularly relevant in the context of energy storage, specifically for lithium-ion batteries core.ac.ukcam.ac.ukchemimpex.comresearchgate.netresearchgate.net.
Scope and Academic Focus of Research on Lithium Tartrate Compounds
Academic research on this compound compounds primarily focuses on their synthesis, structural diversity, and potential applications arising from their framework structures. Studies explore the synthesis of various crystalline modifications of this compound, including anhydrous and hydrated forms, often employing techniques like solvothermal synthesis acs.orgresearchgate.netacs.org. A significant area of research involves understanding the polymorphism of this compound, where different crystal structures exist for the same chemical formula, influenced by factors such as the chirality of the tartrate ligand (L-, D-, racemic, and meso forms) and synthesis conditions core.ac.ukcam.ac.ukiucr.orgacs.orgacs.org.
Detailed structural analysis using techniques like single-crystal X-ray diffraction is central to this research, revealing how tartrate ligands coordinate with lithium ions to form diverse inorganic-organic frameworks acs.orgtandfonline.comresearchgate.netacs.org. Computational studies, such as density functional theory (DFT), are often employed alongside experimental work to investigate the formation behavior, energetics, and relative stability of different this compound polymorphs core.ac.ukiucr.orgacs.org.
The academic focus also extends to investigating the properties of these this compound frameworks, including their mechanical properties, thermal stability, and electrochemical performance for potential battery applications core.ac.ukcam.ac.ukresearchgate.netresearchgate.netresearchgate.net. Research has revealed interesting phenomena such as negative linear compressibility in certain this compound structures under pressure rsc.org. Furthermore, the use of tartaric acid and its derivatives in the synthesis of more complex lithium-containing coordination polymers and MOFs for various applications, such as energy storage and potentially non-linear optical properties, is an active area of investigation researchgate.netmdpi.comresearchgate.net. The recovery of lithium from sources like spent batteries using tartaric acid as a leaching agent also highlights a practical research direction related to tartrate chemistry acs.org.
Detailed research findings often include crystallographic data, spectroscopic analysis (e.g., FTIR), thermal analysis (e.g., TGA), and computational modeling results to elucidate the structure-property relationships in this compound compounds and related frameworks core.ac.ukiucr.orgacs.orgresearchgate.netacs.orgrsc.orglmaleidykla.lt.
Here is a table summarizing some key structural data points found in the research:
| Compound | Formula | Space Group | Structure Description | Reference |
| Lithium hydrogen L-tartrate | LiH(L-C₄H₄O₆) | P2₁ | Contains isolated LiO₄ tetrahedra connected by ligand to form chains. | core.ac.ukacs.org |
| Dilithium (B8592608) L-tartrate | Li₂(L-C₄H₄O₆) | P2₁2₁2₁ | Contains dimeric Li-based polyhedra connected by ligands. | core.ac.ukacs.org |
| Dilithium L-tartrate | Li₂(L-C₄H₄O₆) | C222₁ | Polymorph of Li₂(L-C₄H₄O₆) P2₁2₁2₁. | core.ac.ukacs.org |
| Dilithium meso-tartrate | Li₂(meso-C₄H₄O₆) | P2₁/c | Contains corner-sharing LiO₄ tetrahedra forming parallel chains. | acs.orgacs.org |
| Dilithium D,L-tartrate | Li₂(d,l-C₄H₄O₆) | C2/c | Contains dimeric Li-based polyhedra connected by ligands. | core.ac.ukacs.org |
| Lithium thallium tartrate monohydrate | LiTl(C₄H₄O₆)·H₂O | P2₁2₁2 | Lithium in five-fold pyramidal coordination. | tandfonline.com |
This table highlights the structural diversity observed in this compound compounds based on different protonation states and stereoisomers of the tartrate ligand.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dilithium;2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.2Li/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCYXJAEFHYHPP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C(C(C(=O)[O-])O)(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Li2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953073 | |
| Record name | Dilithium 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30903-88-9, 868-17-7 | |
| Record name | Dilithium 2,3-dihydroxybutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilithium tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Lithium Tartrate Systems
Solution-Based Crystal Growth Techniques
Solution-based methods are widely employed for the crystallization of lithium tartrate, offering control over crystal size, morphology, and purity.
Solvothermal Synthesis Approaches for this compound Polymorphs
Solvothermal synthesis is a method that utilizes solvents under high pressure and temperature to synthesize crystalline materials. This technique has been successfully applied to the synthesis of anhydrous this compound polymorphs. Reactions between lithium acetate (B1210297) dihydrate and different isomers of tartaric acid (L-tartaric acid, meso-tartaric acid, and D,L-tartaric acid) under solvothermal conditions have yielded novel anhydrous inorganic-organic frameworks based on crystalline modifications of this compound. acs.orgacs.org
For instance, solvothermal reactions involving lithium acetate dihydrate and L-tartaric acid have produced chiral compounds such as LiH(L-tart) and Li₂(L-tart) with different space groups (P2₁ and P2₁2₁2₁, respectively), including a polymorph of Li₂(L-tart) in space group C222₁. acs.org The reaction of lithium acetate dihydrate with meso-tartaric acid and D,L-tartaric acid under solvothermal conditions has resulted in achiral compounds, Li₂(meso-tart) in space group P2₁/c and Li₂(D,L-tart) in space group C2/c. acs.org
Aqueous Solution Growth Methods for Crystalline Lithium Tartrates
Aqueous solution growth is a common and relatively simple method for obtaining crystalline materials. While the search results primarily highlight the use of aqueous solutions in gel diffusion techniques for growing this compound crystals, the fundamental principles of crystallization from aqueous solutions are applicable. ijsrst.comresearchgate.net This method typically involves dissolving lithium salts and tartaric acid in water and controlling parameters such as concentration, temperature, and pH to induce crystallization. The solubility of this compound in water is a key factor in this process.
Gel Diffusion Crystal Growth Techniques for this compound Single Crystals
The gel diffusion technique is a particularly effective method for growing high-quality single crystals, especially for compounds that are insoluble or sparingly soluble in water or decompose before melting. ijsrst.com This technique allows for slow and controlled crystallization in a non-turbulent environment.
In the single diffusion gel technique for growing this compound crystals, a gel medium (such as sodium metasilicate (B1246114) gel) is prepared with one reactant (e.g., tartaric acid), and a solution of the other reactant (e.g., lithium chloride) is layered on top. ijsrst.comresearchgate.net The reactants diffuse slowly through the gel, leading to a controlled reaction and crystal growth.
Key parameters influencing crystal growth in the gel method include the pH of the gel, the concentration of the inner and upper reactants, and the gel density. ijsrst.com Studies have shown that using solvents like methanol (B129727) or ethanol (B145695) for the lithium chloride solution can lead to the growth of well-defined crystals in the gel medium. ijsrst.com
The gel technique has been used to grow needle-shaped and dendritic this compound crystals. ijsrst.com Characterization of these crystals grown by the gel method has been performed using techniques such as XRD, FT-IR, thermal analysis (TGA & DTA), SEM, and AES. ijsrst.com The lattice parameters of the grown crystals have been found to match well with JCPDS data. ijsrst.com
Data from a study on the gel growth of this compound, copper tartrate, and mixed lithium-copper tartrate crystals by single diffusion technique highlights some parameters and resulting crystal characteristics:
| Crystal Type | Method Used | Chemicals Used | Crystal Habit | Transparency |
| This compound | Single diffusion gel | LiCl, Tartaric acid | Semitransparent, shiny, star shaped | Semitransparent |
| Copper tartrate | Single diffusion gel | CuCl₂, Tartaric acid | Diamond shaped | Bluish color |
| Mixed Lithium-Copper tartrate | Single diffusion gel | LiCl, CuCl₂, Tartaric acid | Cubic shaped | Whitish blue |
Optimum conditions for the gel growth of this compound crystals have been reported, including a suitable gel density of 1.04 gm/cm³ and a pH value between 4 and 4.2. bhu.ac.in
Synthesis of Lithium-Tartrate-Based Hybrid Materials
This compound can serve as a component in the synthesis of hybrid materials, often involving coordination polymers or metal-organic frameworks.
Precursor Chemistry and Ligand Selection for this compound Formation
The choice of lithium precursor and tartaric acid isomer (ligand) is critical in determining the resulting this compound compound and its crystalline form. Common lithium precursors used in the synthesis of lithium-containing materials include lithium acetate dihydrate, lithium chloride, lithium hydroxide (B78521) monohydrate, and lithium nitrate. acs.orgijsrst.comescholarship.orgias.ac.in
Tartaric acid exists as L-(+)-tartaric acid, D-(-)-tartaric acid, meso-tartaric acid, and a racemic mixture of L- and D-forms (D,L-tartaric acid). acs.org The specific isomer of tartaric acid used as a ligand influences the chirality and structure of the resulting this compound framework. acs.orgacs.org Tartaric acid acts as a chelating agent, interacting with metal ions at the molecular level during synthesis. lmaleidykla.lt
In solvothermal synthesis, reactions between lithium acetate dihydrate and different tartaric acid isomers have been shown to yield distinct anhydrous this compound frameworks. acs.orgacs.org For example, using L-tartaric acid can lead to chiral this compound compounds, while meso-tartaric acid and D,L-tartaric acid can result in achiral structures. acs.org
Targeted Synthesis of Specific this compound Polymorphic Forms
The ability of this compound to exist in multiple crystalline forms (polymorphs) is significant, as different polymorphs can exhibit distinct physical properties. google.comresearchgate.net Targeted synthesis approaches aim to selectively produce specific polymorphic forms by controlling synthesis conditions.
Solvothermal synthesis has proven effective in yielding novel anhydrous this compound polymorphs. acs.org By varying the tartaric acid isomer and potentially other reaction parameters such as temperature, solvent composition, and reaction time, researchers have synthesized different anhydrous isomers of dilithium (B8592608) tartrate (Li₂(C₄H₄O₆)). acs.orgcore.ac.uk Experimental and computational studies have indicated that both kinetic and thermodynamic conditions can be used to control the phase behavior and the formation of specific polymorphs. core.ac.uk Factors such as density and hydrogen bonding have been identified as main structural factors affecting the relative energies and stability of these polymorphic forms. core.ac.uk
While the search results focus on anhydrous polymorphs synthesized solvothermally, the principles of controlling crystallization conditions (e.g., solvent, temperature, concentration, presence of additives) are generally applicable to targeting specific crystalline forms of this compound, including hydrated forms like this compound monohydrate.
Formation of Ternary Lithium-Metal-Tartrate Coordination Complexes
The formation of ternary coordination complexes involving lithium, another metal, and tartrate ligands represents a significant area of research in coordination chemistry and materials science. These complexes often exhibit unique structural architectures and properties influenced by the interplay between the different metal ions and the versatile coordination modes of the tartrate ligand.
Tartaric acid (C₄H₆O₆) is a chiral dicarboxylic acid with two hydroxyl groups, enabling it to act as a chelating or bridging ligand with various metal ions. Its deprotonated forms, such as the tartrate dianion (C₄H₄O₆²⁻) and hydrogen tartrate monoanion (C₄H₅O₆⁻), can coordinate to metal centers through carboxylate oxygen atoms and/or hydroxyl oxygen atoms, leading to diverse coordination geometries and polymeric structures.
Studies have explored the formation of ternary complexes involving lithium and d-electron metal ions like copper(II), cobalt(II), nickel(II), zinc(II), and manganese(II) in the presence of tartrate. Potentiometric measurements and spectroscopic techniques, including EPR, UV-Vis, CD, and IR spectroscopy, are commonly employed to investigate the speciation and stability of complexes formed in solution. mdpi.com For instance, research on binary systems of L-tartaric acid with copper(II), cobalt(II), and nickel(II) ions has provided insights into the initial coordination behavior, showing the formation of dimeric species with copper(II) and monomeric species with cobalt(II) and nickel(II). mdpi.com The presence of excess ligand can lead to the incorporation of two ligand molecules in the coordination sphere of these metal ions. mdpi.com
The formation of ternary lithium-metal-tartrate complexes can result in the creation of intricate inorganic-organic frameworks. Research on this compound itself has revealed the existence of multiple anhydrous polymorphs based on chiral, racemic, and meso forms of the tartrate ligand. acs.org These structures demonstrate how tartrate ligands can connect inorganic moieties, forming three-dimensional frameworks. acs.org The coordination environment of lithium in these structures can involve LiO₄ tetrahedra that may share corners to form chains. acs.org
While direct studies explicitly detailing the synthesis and characterization of discrete ternary lithium-metal-tartrate complexes in solution or solid state are less commonly reported compared to binary metal tartrates or other ternary systems (e.g., involving two different transition metals or a metal and a different organic ligand alongside tartrate), the principles of coordination chemistry observed in related systems are applicable. For example, studies on ternary systems involving copper(II) and tartrate with additional ligands like acridine (B1665455) have shown the formation of various ternary species depending on pH. researchgate.net This suggests that in a system containing lithium ions, a second metal ion, and tartrate, the formation of mixed-metal complexes where tartrate bridges between lithium and the other metal, or where both metals coordinate to separate tartrate ligands within a larger structure, is plausible.
The synthesis of such ternary complexes often involves reactions in solution, followed by crystallization. The specific stoichiometry and structure of the resulting complex are highly dependent on factors such as the ratio of metal ions and ligand, pH, temperature, solvent, and the presence of other ions. Detailed research findings in related binary and ternary metal-tartrate systems provide a foundation for understanding the potential coordination modes and structural motifs that could be present in lithium-containing ternary complexes.
Studies on other metal tartrate systems, such as those involving manganese(II), cadmium(II), and zinc(II), have shown the formation of 3D polymeric structures with channels, highlighting the ability of tartrate to act as a building block for extended networks. researchgate.net The incorporation of lithium into such frameworks alongside another metal could lead to novel materials with tailored properties.
Data from studies on binary metal tartrates can offer insights into the coordination preferences of the non-lithium metal component in a ternary system. The following table summarizes some reported coordination characteristics of tartrate with relevant divalent metal ions, which can inform expectations for ternary lithium-metal-tartrate systems:
| Metal Ion | Tartrate Coordination Behavior (Binary Systems) | Notes | Source |
| Copper(II) | Tendency to form dimeric species | Monomeric forms also observed with excess ligand | mdpi.com |
| Cobalt(II) | Forms monomeric complexes | Two ligand molecules in coordination sphere with excess ligand | mdpi.com |
| Nickel(II) | Forms monomeric complexes | Two ligand molecules in coordination sphere with excess ligand | mdpi.com |
| Zinc(II) | Forms 3D polymeric structures | Can form porous frameworks | researchgate.net |
| Manganese(II) | Forms 3D polymeric structures | Can form porous frameworks | researchgate.net |
The formation of ternary lithium-metal-tartrate coordination complexes is a complex process influenced by the coordination preferences of both lithium and the other metal, as well as the adaptable nature of the tartrate ligand. Further detailed research, particularly using techniques like single-crystal X-ray diffraction on isolated ternary phases, is needed to fully elucidate the structural diversity and formation mechanisms of these systems.
Crystallographic and Structural Elucidation of Lithium Tartrate Compounds
Single Crystal X-ray Diffraction Analyses
Determination of Crystallographic Space Groups and Unit Cell Parameters
SCXRD enables the determination of the crystallographic space group and unit cell parameters, which define the symmetry and dimensions of the basic repeating unit of a crystal lattice. Studies on lithium tartrate have revealed a variety of space groups depending on the specific compound and its hydration state. For instance, lithium ammonium (B1175870) tartrate monohydrate (LAT), which is isostructural with lithium thallium tartrate monohydrate (LTT) and lithium rubidium tartrate monohydrate, crystallizes in the orthorhombic space group P2₁2₁2. iucr.orgresearchgate.netiucr.org Lithium hydrogen tartrate has also been reported to crystallize in the orthorhombic system with space group P222. researchgate.net Investigations into anhydrous dilithium (B8592608) tartrate (Li₂(C₄H₄O₆)) based on chiral, racemic, and meso forms of the tartrate ligand have identified numerous anhydrous isomers crystallizing in different space groups, including P2₁/c, Cc, C2, and C2/c. core.ac.ukresearchgate.netacs.org Hydrated forms, such as [Li₂(d,l-tartrate)(H₂O)₂]n and [Li₂(meso-tartrate)(H₂O)₀.₅]n, have been found to crystallize in space groups P1 and C222₁, respectively. researchgate.netrsc.org
The unit cell parameters (a, b, c, α, β, γ) provide the lengths of the edges and the angles between them for the unit cell. These parameters are unique to each crystalline phase and are precisely determined through the analysis of diffraction data. For example, lithium hydrogen tartrate has unit cell parameters a = 10.971 Å, b = 13.125 Å, c = 5.101 Å, with α = 90.5°, β = γ = 90°. researchgate.net For lithium thallium tartrate monohydrate, reported unit cell parameters include a = 7.894 Å, b = 14.658 Å, and c = 6.401 Å. iucr.org
Here is a table summarizing some reported crystallographic data for this compound compounds:
| Compound | Formula | Space Group | Crystal System | Unit Cell Parameters (Å, °) | Ref. |
| Lithium Ammonium Tartrate Monohydrate | LiNH₄C₄H₄O₆·H₂O | P2₁2₁2 | Orthorhombic | Not explicitly listed in snippets for LAT | iucr.org |
| Lithium Hydrogen Tartrate | LiHC₄H₄O₆ | P222 | Orthorhombic | a=10.971, b=13.125, c=5.101, α=90.5, β=90, γ=90 | researchgate.net |
| Dilithium L-tartrate | Li₂C₄H₄O₆ | P2₁2₁2₁ | Orthorhombic | Not explicitly listed in snippets | researchgate.net |
| Dilithium L-tartrate | Li₂C₄H₄O₆ | C222₁ | Orthorhombic | Not explicitly listed in snippets | researchgate.net |
| Dilithium meso-tartrate | Li₂C₄H₄O₆ | P2₁/c | Monoclinic | Not explicitly listed in snippets | researchgate.netacs.org |
| Dilithium meso-tartrate | Li₂C₄H₄O₆ | Cc | Monoclinic | Not explicitly listed in snippets | acs.org |
| Dilithium d,l-tartrate | Li₂C₄H₄O₆ | P2₁/c | Monoclinic | Not explicitly listed in snippets | researchgate.netacs.org |
| [Li₂(d,l-tartrate)(H₂O)₂]n | Li₂C₄H₄O₆·2H₂O | P1 | Triclinic | Not explicitly listed in snippets | researchgate.netrsc.org |
| [Li₂(meso-tartrate)(H₂O)₀.₅]n | Li₂C₄H₄O₆·0.5H₂O | C222₁ | Orthorhombic | Not explicitly listed in snippets | researchgate.netrsc.org |
| Lithium Thallium Tartrate Monohydrate | LiTlC₄H₄O₆·H₂O | P2₁2₁2 | Orthorhombic | a=7.894, b=14.658, c=6.401 | iucr.org |
Elucidation of Lithium Ion Coordination Environments and Polyhedra
SCXRD provides detailed information about the coordination environment of metal ions within a crystal structure. In this compound compounds, lithium ions are typically coordinated by oxygen atoms from the tartrate ligands and, in hydrated forms, from water molecules. The coordination number and geometry around the lithium ions vary depending on the specific compound and its structure.
Studies have shown that lithium ions can exhibit different coordination numbers, forming various coordination polyhedra. For instance, in lithium thallium tartrate monohydrate, the lithium ion is in five-fold pyramidal coordination. tandfonline.com The packing around the cations in this structure is described as quite distorted, influenced by the shape and binding of the tartrate ions. tandfonline.com The lithium ion forms an approximate pyramid with a short Li-O bond at its apex. tandfonline.com
In other lithium-containing coordination polymers, lithium ions have been observed to engage in strong bidentate and monodentate coordination with anions. frontiersin.org The formation of ion clusters, such as Li[anion]x-, has also been noted, with these clusters becoming more compact at higher lithium salt concentrations. frontiersin.org While these examples are from studies on lithium salts in ionic liquids, they highlight the diverse coordination behavior of lithium ions with oxygen-containing species.
Analysis of Tartrate Ligand Conformations and Metal-Binding Modes
The tartrate ligand (C₄H₄O₆²⁻) is a versatile chelating agent with carboxylate and hydroxyl functional groups that can coordinate to metal ions. SCXRD allows for the precise determination of the conformation of the tartrate ligand within the crystal structure and its specific modes of binding to lithium ions.
The tartrate ligand can bind to lithium ions in various ways, acting as a bridging or chelating ligand through its carboxylate and hydroxyl oxygen atoms. In some metal-organic frameworks, hydrogen tartrate ligands display a tridentate µ-κO:κ²O',O'' coordination mode, bridging metal atoms through a five-member chelating ring involving a carboxylate and a neighboring hydroxyl oxygen, and a non-chelating monodentate carboxylate oxygen. mdpi.com In other structures, tartrate ligands can exhibit bis(bidentate) or hexadentate coordination modes, forming multiple chelating rings and bridging several metal centers. researchgate.net The specific binding modes adopted by the tartrate ligand play a crucial role in the formation of one-, two-, or three-dimensional coordination networks in this compound compounds. soton.ac.uk The conformation of the tartrate ligand and its binding mode are interdependent and contribute significantly to the final crystal structure.
Structural Characteristics of Anhydrous and Hydrated this compound Forms
Anhydrous this compound compounds, such as the various isomers of dithis compound (Li₂(C₄H₄O₆)), are typically formed under conditions that exclude water or promote dehydration. core.ac.ukresearchgate.netrsc.org These anhydrous structures consist solely of lithium ions and tartrate ligands, forming intricate coordination networks. The structural factors affecting the relative energies of these anhydrous isomers include density and hydrogen bonding. core.ac.ukcam.ac.uk
Hydrated this compound forms incorporate water molecules into their crystal lattice. Examples include dithis compound trihydrate (Li₂(C₄H₄O₆)·3H₂O) and hydrated forms with varying water content like [Li₂(d,l-tartrate)(H₂O)₂]n and [Li₂(meso-tartrate)(H₂O)₀.₅]n. researchgate.netrsc.orgsoton.ac.uk These water molecules can be coordinated directly to lithium ions or be present as lattice water, participating in hydrogen bonding networks that stabilize the structure. The presence of water molecules can lead to the formation of different coordination network dimensionalities compared to anhydrous forms. For instance, dilithium trihydrate consists of distinct two-dimensional coordination networks. soton.ac.uk The energy required to remove water molecules depends on how strongly they are bound within the lattice. researchgate.net
The structural differences between anhydrous and hydrated forms arise from the coordination preferences of lithium ions, the hydrogen bonding capabilities of water molecules and tartrate hydroxyl groups, and the packing efficiency of the resulting networks. These differences can lead to variations in physical and chemical properties.
Polymorphism and Structural Diversity in Lithium Tartrates
Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a significant phenomenon observed in lithium tartrates. This structural diversity is particularly pronounced when considering the different stereoisomers of the tartrate ligand: chiral (L- and D-), racemic (a mixture of L- and D-), and meso-tartrate.
Investigation of Chiral, Racemic, and Meso Isomer Frameworks
The tartrate ligand has two chiral centers, leading to the existence of L-(+)-tartaric acid, D-(-)-tartaric acid, and the achiral meso-tartaric acid. The use of these different isomers in the synthesis of this compound compounds results in a variety of crystalline frameworks with distinct structural properties.
Studies have investigated the phase behavior of this compound frameworks based on chiral, racemic, and meso ligands. core.ac.ukrsc.orgresearchgate.net This research has revealed that both kinetic and thermodynamic conditions can control the formation of different phases. core.ac.ukcam.ac.uk
From L-tartaric acid, chiral this compound compounds can be synthesized, such as LiH(l-tart) and Li₂(l-tart), which crystallize in chiral space groups like P2₁ and P2₁2₁2₁, respectively. researchgate.netresearchgate.net Polymorphs of Li₂(l-tart) in different chiral space groups, such as C222₁, have also been reported. researchgate.netresearchgate.net
Racemic mixtures of D- and L-tartaric acid can lead to the formation of racemic this compound structures. These structures contain both enantiomers of the tartrate ligand within the same crystal lattice, often in a centrosymmetric space group. Examples include racemic Li₂(d,l-tart) crystallizing in P2₁/c or C2/c. researchgate.netacs.orgresearchgate.net Racemic dimetal tartrate hydrates have also been synthesized, exhibiting different coordination networks. soton.ac.uk
Meso-tartaric acid, being achiral, forms achiral this compound structures. Polymorphs of Li₂(meso-tart) have been synthesized, crystallizing in space groups such as P2₁/c and Cc. researchgate.netacs.org Hydrated forms of meso-lithium tartrate have also been reported. researchgate.netrsc.org
The structural differences between frameworks derived from chiral, racemic, and meso isomers arise from the different symmetries of the ligands and how they pack and coordinate with lithium ions in three dimensions. The investigation of these diverse phases provides insight into the relationship between ligand chirality, crystal symmetry, and the resulting solid-state structure. In some cases, chiral and racemic structures can exhibit similarities in cell parameters due to specific packing features. researchgate.net The study of these polymorphs highlights the complexity and richness of the this compound system. acs.org
Control of Phase Behavior under Kinetic and Thermodynamic Conditions
The formation and resulting phase behavior of this compound compounds can be effectively controlled by manipulating both kinetic and thermodynamic conditions during synthesis. Experimental and computational investigations into the formation behavior and energetics of this compound polymorphs have demonstrated this control. cam.ac.uk Key structural factors influencing the relative energies and thus the phase behavior of these compounds include density and hydrogen bonding interactions. cam.ac.uk This indicates that the specific crystalline form obtained is not solely determined by the chemical formula but is also highly dependent on the synthesis environment and pathway.
Spectroscopic Characterization of Lithium Tartrate Systems
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for studying the molecular vibrations within a material. These vibrations are sensitive to the chemical bonds, functional groups, and the local environment of atoms, providing information about the structure and interactions within lithium tartrate systems.
Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Networks
FTIR spectroscopy is particularly useful for investigating hydrogen bonding networks in materials like this compound. Hydrogen bonding patterns and their dimensionalities can be observed, and the relative strengths of these hydrogen bonds often correlate well with shifts in the O–H stretching frequencies in the FTIR spectra. acs.org Detailed structural analysis of different this compound polymorphs has revealed a variety of hydrogen-bonding patterns. acs.org The relative formation energies of these isomers have been calculated using Density Functional Theory (DFT) methods, incorporating dispersion correction, zero-point vibrational energy, and thermal vibrations, and these energies are generally found to relate to differences in crystallographic density and hydrogen bond strength. acs.org FTIR analysis can confirm the presence of O-H, C-H, and metal-oxygen bonds in tartrate crystals. researchgate.net Studies on lithium hydrogen tartrate crystals grown by gel technique also utilize FTIR spectroscopy to identify functional groups. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study materials with unpaired electrons, such as those containing transition metal ions or point defects. It provides information about the local environment, symmetry, and electronic state of these paramagnetic centers within a crystal lattice.
Probing Impurity Doping Effects in this compound Crystals (e.g., Mn2+, Cr3+)
EPR spectroscopy is a valuable tool for investigating the effects of impurity doping in various host crystals, including those containing lithium. While direct studies on Mn2+ or Cr3+ doping specifically in this compound crystals were not found in the provided results, research on doping with these ions in other lithium-containing or related crystal systems illustrates the principles and applications of EPR in this context. For instance, EPR studies of Mn2+ and Cr3+ ions have been conducted in lithium and potassium-lithium tetraborate (B1243019) glasses. icm.edu.pl In these glasses, Mn2+ ions were found to occupy sites with varying degrees of distortion, leading to distinct EPR signals. icm.edu.plnukleonika.pl Cr3+ ions in these glasses also exhibited EPR signals, attributed to ions with large axial crystal field parameters. icm.edu.pl Studies on manganese-doped layered ceramic samples containing lithium have shown that Mn ions can substitute at different sites depending on the doping concentration, with EPR investigations revealing the presence of both Mn3+ and Mn2+ ions at different lattice positions. ias.ac.in EPR analysis of Mn2+ doped single crystals of other compounds has also been performed to understand the entry of the impurity ion into the lattice and the local environment. science.gov These studies highlight the capability of EPR to detect the presence and location of paramagnetic impurities like Mn2+ and Cr3+ in crystalline and glassy matrices.
Correlation of EPR Spectra with Local Symmetry and Crystal Field Changes
EPR spectra are highly sensitive to the local symmetry and the crystal field experienced by the paramagnetic ion. The spin Hamiltonian parameters derived from EPR data, such as the g-factor and hyperfine coupling constants, provide detailed information about the electronic structure and the symmetry of the impurity site. researchgate.netiphy.ac.cn Changes in the local symmetry and crystal field due to doping or structural distortions lead to characteristic changes in the EPR spectra. iphy.ac.cnaps.org For example, studies on Cu2+ doped lithium sulfate (B86663) monohydrate single crystals used EPR to determine the principal g and A parameters, which indicated a rhombic local crystal field symmetry around the impurity ion. researchgate.net EPR studies of VO2+ ions in different diamagnetic host lattices have shown that the spin-Hamiltonian parameters change depending on the lattice, reflecting variations in ligand coordination and properties, and crystal field splittings. iphy.ac.cn The analysis of EPR spectra can help determine if an impurity ion occupies a substitutional or interstitial site and the nature of the distortion introduced in the lattice. icm.edu.pl In the context of this compound, EPR studies of doped crystals would similarly allow for the correlation of observed spectra with the specific sites occupied by the dopant ions and the resulting local symmetry and crystal field effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides information about the local electronic environment and dynamics of specific atomic nuclei within a material. For this compound, NMR can be used to study the lithium ions themselves, as well as the hydrogen and carbon atoms in the tartrate molecule.
Investigation of Lithium Species Distribution and Mobility
Beyond static structural information, solid-state NMR techniques can also probe the dynamics and mobility of lithium ions in solid materials. samaterials.comfishersci.no Variable temperature NMR experiments can reveal changes in spectral features (such as linewidth narrowing) as a function of temperature, providing qualitative information about the onset and nature of lithium motion. samaterials.com More advanced techniques, such as spin-lattice (T₁) and spin-spin (T₂) relaxation measurements and pulsed field gradient (PFG) NMR, can yield quantitative data on lithium ion jump rates, activation energies for migration, and diffusion coefficients. samaterials.comfishersci.no These studies are crucial for understanding ion transport pathways and rates in solid electrolytes and other lithium-containing functional materials. samaterials.comfishersci.no Although these methods are highly valuable for studying lithium dynamics in solids, specific research detailing lithium species distribution and mobility in solid this compound (Li₂C₄H₄O₆) using these solid-state NMR techniques was not found in the provided search results.
X-ray Spectroscopy Techniques
X-ray spectroscopy techniques provide complementary information to NMR, particularly regarding elemental composition, surface chemistry, and electronic structure.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition, chemical states, and electronic states of elements within the top few nanometers of a material's surface. By analyzing the binding energies of core-level electrons emitted after irradiation with X-rays, XPS can identify the elements present and determine their oxidation states and the types of chemical bonds they form. In the context of lithium compounds, XPS is frequently used to study the surface chemistry of electrodes in lithium-ion batteries, providing insights into the composition of surface layers and reaction products. For this compound, XPS could be used to analyze the elemental composition (Li, C, O) on the surface and investigate the chemical states of these elements, potentially revealing information about surface contamination or reaction layers. However, specific XPS data for the surface chemistry of this compound (Li₂C₄H₄O₆) was not found in the provided search results.
Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Electronic Structure Elucidation
Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near Edge Structure (XANES), is an element-specific spectroscopic technique that probes the unoccupied electronic states of a material. By measuring the absorption of X-rays as a function of energy near the absorption edge of a specific element, NEXAFS provides information about the local electronic structure and bonding environment of that element. This technique can be used to study the hybridization of orbitals, bond lengths, and coordination symmetry. For lithium compounds, NEXAFS can offer insights into the electronic structure related to lithium bonding and the electronic states of other constituent elements like carbon and oxygen within the tartrate anion. While NEXAFS is applicable to studying the electronic structure of this compound, specific NEXAFS data for Li₂C₄H₄O₆ was not found in the provided search results.
Computational and Theoretical Investigations of Lithium Tartrate Compounds
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-bodied systems, including molecules and crystal structures. core.ac.uk DFT employs functionals, which are functions of the electron density, to determine material properties such as lattice parameters, ground state electronic energy, band gap, and vibrational spectrum. core.ac.uk Different functionals offer varying levels of refinement and agreement with experimental data. core.ac.uk
Prediction of Relative Formation Energies and Polymorphic Stability
Computational studies utilizing DFT have been applied to investigate the formation behavior and energetics of lithium tartrate frameworks. core.ac.uk This includes studies on anhydrous isomers of dilithium (B8592608) tartrate (Li₂(C₄H₄O₆)). core.ac.uk Both kinetic and thermodynamic conditions can influence the phase behavior of these compounds. core.ac.uk DFT calculations help in understanding the relative energies of different polymorphic forms. core.ac.uk Key structural factors found to affect the relative energies of this compound polymorphs include density and hydrogen bonding. core.ac.uk A detailed structural analysis of Chiral, Racemic, and Meso-Lithium Tartrate Framework Polymorphs has also been conducted, contributing to the understanding of their stability.
While general principles of using electronic energies converted to formation energies to understand the relative stability of Metal-Organic Frameworks (MOFs) exist researchgate.net, specific detailed research findings or data tables on the relative formation energies and polymorphic stability of various this compound forms from DFT calculations were not extensively available in the provided search results.
Assessment of Zero-Point Vibrational Energy (ZPVE) and Thermal Vibrational Contributions
DFT can be used to determine the vibrational spectrum of materials. core.ac.uk The vibrational spectrum is related to the Zero-Point Vibrational Energy (ZPVE) and thermal vibrational contributions, which are important for accurately calculating formation energies and understanding thermodynamic stability at different temperatures.
Specific detailed research findings regarding the assessment of Zero-Point Vibrational Energy (ZPVE) and thermal vibrational contributions specifically for this compound compounds from DFT calculations were not extensively available in the provided search results.
Electronic Structure and Bonding Analysis in Lithium Tartrates
DFT investigations can provide insights into the electronic structure of materials, including the ground state electronic energy and band gap. core.ac.uk Analyzing the electronic structure helps in understanding the material's electrical conductivity and optical properties. Chemical bonding analysis, often performed in conjunction with DFT, reveals the nature of the bonds within the compound (e.g., ionic or covalent).
While DFT is a standard tool for investigating electronic structure and bonding analysis in various compounds like MOFs researchgate.net, researchgate.net, specific detailed research findings on the electronic structure and bonding analysis specifically within lithium tartrates were not extensively available in the provided search results. However, DFT studies on this compound frameworks do investigate their electronic structure. core.ac.uk
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to model the physical movements of atoms and molecules over a period of time. MD simulations are valuable for investigating dynamic properties of materials, such as ion transport and structural transformations.
Modeling of Lithium Ion Hopping and Transport Mechanisms
Molecular Dynamics simulations are commonly used to model ion diffusion and transport mechanisms in various materials, particularly those relevant to battery technologies. This involves simulating the movement or "hopping" of ions through the material's structure.
Specific detailed research findings regarding the modeling of lithium ion hopping and transport mechanisms specifically in this compound compounds using MD simulations were not available in the provided search results.
Investigation of Structural Rearrangements and Dynamic Phase Behavior
MD simulations can also be employed to investigate structural rearrangements and dynamic phase behavior of materials under different conditions, such as varying temperature or pressure. These simulations can reveal how the atomic structure changes over time and whether phase transitions occur.
Specific detailed research findings regarding the investigation of structural rearrangements and dynamic phase behavior specifically in this compound compounds using MD simulations were not available in the provided search results.
First-Principles Modeling for Advanced Material Design
First-principles modeling, often employing DFT, is a powerful tool for investigating the fundamental properties of materials at the atomic and electronic levels. This approach allows researchers to predict material behavior and design new materials with desired characteristics without relying solely on experimental trial and error. In the context of this compound compounds, first-principles modeling is used to explore their potential in areas such as solid electrolytes and to understand the intricacies of their coordination chemistry.
Prediction of Coordination Complex Geometries and Energetics
Computational methods, particularly DFT, are widely used to predict the geometries and relative energies of coordination complexes. magtech.com.cnquora.comscience.gov This is essential for understanding the bonding and structural preferences of metal ions with various ligands, including tartrates.
In the context of lithium tartrates, computational studies have been employed to investigate the structural diversity and energetics of various anhydrous this compound polymorphs. acs.orgacs.org These studies have utilized DFT to calculate the relative formation energies of different crystalline structures, providing insights into their thermodynamic stability. acs.orgacs.org For instance, DFT calculations on anhydrous dithis compound (Li₂(C₄H₄O₆)) isomers revealed that their relative formation energies are within a narrow range, with the energy ordering influenced by factors such as crystallographic density and hydrogen bond strength. acs.orgacs.org The tartaric acid ligand exhibits various binding modes to connect inorganic lithium moieties, leading to the formation of different three-dimensional frameworks. acs.org
Theoretical approaches have also been applied to study the oxygen transfer mechanism in reactions catalyzed by titanium tartrate complexes, involving the prediction of transition state geometries and the pre-coordination of the sulfide (B99878) to the metal center. rsc.org While this example focuses on titanium, it illustrates the capability of theoretical methods to model the coordination environment and reaction pathways involving tartrate ligands and metal ions.
Calculated Relative Formation Energies of Anhydrous Dithis compound Isomers
| Structure | Electronic Energy (kJ/mol) | Energy with ZPVE and Thermal Corrections (kJ/mol) |
| Isomer 2 (P2₁2₁2₁) | Reference (0) | Reference (0) |
| Isomer 3 (C222₁) | ~0-5 | ~0-15 |
| Isomer 4 (P2₁/c) | ~0-5 | ~0-15 |
| Isomer 5 (C2/c) | ~0-5 | ~0-15 |
Note: Values are approximate ranges based on reported findings and relative to Isomer 2. acs.org
Coordination Geometry Examples in Lithium Compounds (General)
| Central Metal | Ligands | Coordination Number | Predicted Geometry |
| Li(I) | 3 x N-donor ligands | 3 | Trigonal Planar |
| Li(I) | Oxygen atoms in tartrate | Varied (e.g., 4 in LiO₄ tetrahedra) | Varied (e.g., Tetrahedral) |
Note: Specific coordination geometry in lithium tartrates depends on the specific compound and crystal structure. acs.orgnih.gov
Solid State Chemistry and Ferroic Phase Transitions in Lithium Tartrate Systems
Ferroelectric and Ferroelastic Phenomena
Ferroelectricity and ferroelasticity are properties exhibited by certain crystalline materials, characterized by a spontaneous electric polarization and spontaneous strain, respectively, which can be reoriented by an external electric field or mechanical stress. Lithium tartrate monohydrate has been identified as a ferroelectric material. google.com
Temperature-Dependent Structural Phase Transitions
This compound monohydrate undergoes structural phase transitions that are dependent on temperature. For lithium ammonium (B1175870) tartrate monohydrate (LAT), a chemically related compound, a second-order phase transition occurs at a Curie temperature (Tc) of approximately 98 K, transitioning from a paraelectric to a ferroelectric phase. aip.orgaip.org While the paraelectric phase of LAT has an orthorhombic structure (P2₁2₁2), the ferroelectric phase was initially believed to be monoclinic (P2₁). aip.orgaip.org However, EPR studies on Mn²⁺-doped LAT suggest the ferroelectric phase possesses triclinic symmetry. aip.orgaip.org This triclinic symmetry can explain previously observed anomalies in dielectric constant and elastic compliance at Tc. aip.orgaip.org
Lithium thallium tartrate monohydrate (LTT), another related tartrate, is ferroelectric below 12 ± 0.1 K. tandfonline.comtandfonline.com Dielectric measurements indicate this transition is second order. tandfonline.comtandfonline.com In LTT, the spontaneous polarization is along the a-axis. tandfonline.comresearchgate.net At ambient pressure, only a single ferroelectric phase is observed below 11 K. researchgate.net
Influence of Proton Subsystem and Crystal Water on Ferroelectric Properties
The presence of a proton subsystem and crystal water molecules significantly influences the ferroelectric properties of hydrated tartrates like this compound monohydrate and its analogues. In lithium thallium tartrate monohydrate (LTT), a ferroelectric-like transition observed between 10-12 K is suggested to occur primarily within the proton subsystem, without changes to the unit cell symmetry. researcher.lifetandfonline.comresearchgate.net This phenomenon is supported by polarized Raman spectroscopy and is thought to be related to changes in the population of proton energy levels in O-H...O hydrogen bonds. researcher.lifetandfonline.comresearchgate.net The temperature anomalies in dielectric permittivity coincide with specific points of the proton subsystem of these hydrogen bonds. researcher.lifetandfonline.comresearchgate.net The spontaneous polarization in LTT is mainly attributed to displacements of Li atoms accompanied by a realignment of crystal water molecules. researchgate.netresearchgate.net The presence of discrete proton levels in water molecules may lead to rearrangements in the hydrogen bond network upon temperature changes. tandfonline.com
High-Pressure Effects on Structural and Dielectric Behavior
High pressure can significantly affect the structural and dielectric behavior of this compound systems. In lithium thallium tartrate monohydrate (LTT), the ferroelectric transition temperature (Tc) increases substantially with hydrostatic pressure, reaching up to 54 K at 370 MPa. aip.org High-pressure structural and dielectric studies on LTT at 120 MPa revealed an intermediate ferroelectric phase between approximately 24 K and 34 K. researchgate.nettacr.cz Both phase transition temperatures decrease with decreasing hydrostatic pressure. researchgate.net The spontaneous polarization in LTT at high pressure is still along the a-axis. researchgate.net
In contrast to LTT, the Tc of lithium ammonium tartrate monohydrate (LAT) decreases only slightly with hydrostatic pressure, down to 91 K at 400 MPa. aip.org
Analysis of Ferroelectric Domain Structures
Ferroelectric materials often exhibit domain structures, regions with uniform spontaneous polarization. The analysis of these domain structures provides insights into the polarization reversal process and material behavior. In lithium ammonium tartrate monohydrate (LAT), the existence of four kinds of domains has been confirmed in the ferroelectric phase below 98 K. aip.orgaip.org These domains, denoted as I, Ia, Ic, and Ib, are related by twofold rotations about the crystallographic axes. aip.orgaip.org The polarization reversal process in LAT involves the destruction of certain domain types. aip.org Optical studies on LAT have revealed two types of domains observable below Tc with (001) and (100) domain walls. tandfonline.com
In lithium thallium tartrate monohydrate (LTT), domain walls are not easily visible, unlike in materials such as KDP (Potassium dihydrogen phosphate). tandfonline.comtandfonline.com The birefringence values of LTT are suggested to account for the lack of visibility of antiparallel domains even under polarized light. tandfonline.comtandfonline.com
Thermal Analysis of Solid-State Decomposition and Stability
Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are used to study the decomposition and stability of solid materials like this compound. While specific thermal decomposition data for this compound monohydrate (Li2C4H4O6·H2O) is not extensively detailed in the provided search results, related tartrates offer some insights.
Studies on the thermal decomposition of lithium potassium tartrate (LiKC4H4O6) show decomposition occurring between 485-540 K, yielding products including LiKCO3, H2O, CO2, and a carbonaceous residue. royalsocietypublishing.org The decomposition kinetics can follow a nucleation and growth process. royalsocietypublishing.org The activation energy for this decomposition was found to be relatively large, around 220 ± 20 kJ mol⁻¹. royalsocietypublishing.org
Thermal decomposition studies on other hydrated salts, such as lithium chloride monohydrate (LiCl·H2O), indicate dehydration can occur in multiple steps at specific temperature ranges. researchgate.net For LiCl·H2O, dehydration proceeds through a two-step reaction between 99–110 °C and 160–186 °C, forming LiCl·0.5H2O as an intermediate. researchgate.net
The thermal stability of lithium compounds in solid-state systems is a relevant consideration, particularly in applications like batteries. Lithium carbonate (Li2CO3), a potential decomposition product in some lithium systems, has a decomposition temperature around 1310 °C, although some degradation can occur at lower temperatures near its melting point of 717.14 °C. mdpi.comchemguide.co.ukosti.gov The thermal stability of solid electrolytes in lithium-ion batteries is crucial, and decomposition can occur at elevated temperatures, influencing battery performance and safety. frontiersin.orgnih.govharvard.eduacs.orgresearchgate.netrsc.org
Mechanistic Studies of Dehydration Processes in Hydrated Lithium Tartrates
The dehydration of hydrated lithium tartrates involves the removal of crystal water molecules, a process that can be studied to understand its kinetics and mechanism. While direct studies on the dehydration mechanism of this compound monohydrate (Li2C4H4O6·H2O) were not prominently found, research on related hydrated tartrates, such as lithium potassium tartrate monohydrate (LiKC4H4O6·H2O), provides analogous insights.
The solid-state dehydration of d-lithium potassium tartrate monohydrate has been observed to occur in two rate processes. royalsocietypublishing.orgdigibib.netconnectedpapers.com The first is a deceleratory diffusion-controlled reaction, followed by a second reaction characterized by nucleation and growth. royalsocietypublishing.orgdigibib.net Electron microscopy studies show the development of three-dimensional nuclei of the anhydrous product during the second stage. royalsocietypublishing.org The dehydration can be accompanied by melting, leading to a glassy anhydrous product. royalsocietypublishing.org The activation energy for the dehydration of lithium potassium tartrate monohydrate was found to be in the range of 150-160 kJ mol⁻¹ for both stages. royalsocietypublishing.org
The mechanism of water evolution can involve diffusive loss of water from an active boundary between the reactant and product phases. royalsocietypublishing.org Product recrystallization can facilitate the advance of the nucleus interface by creating channels for water escape. royalsocietypublishing.org The kinetics of dehydration can be influenced by factors such as particle size and the presence of product crystallites. royalsocietypublishing.orgroyalsocietypublishing.org
Dehydration processes in crystalline hydrates generally involve the breaking of bonds holding water within the structure and the transfer of water away from the decomposing phase. researchgate.net The mechanism can vary depending on temperature and water vapor pressure. researchgate.net
Correlations between Crystal Structure and Mechanical Properties
The mechanical properties of this compound compounds are intrinsically linked to their underlying crystal structures, including the arrangement of ions, coordination polyhedra, and hydrogen bonding networks. Research into various lithium-containing tartrates and related dicarboxylates highlights how structural features influence mechanical behavior, such as elasticity and compressibility.
Studies on lithium-based inorganic-organic frameworks, including various forms of this compound, have shown that their cell parameters and mechanical properties are dependent on inter-ligand interactions and metal-ligand bond strength. cam.ac.uk The structural diversity observed in this compound systems, influenced by factors like density and hydrogen bonding, underscores the complexity of these correlations. cam.ac.uk
Lithium L-tartrate, for instance, exhibits "hidden" negative linear compressibility (NLC). rsc.org This anomalous mechanical property, where the material expands in one or more directions when subjected to hydrostatic pressure, is not present at ambient pressure but is switched on at approximately 2 GPa and persists up to 5.5 GPa. rsc.org Analysis of the changes in the crystal structure of lithium L-tartrate under variable pressure using synchrotron X-ray diffraction has provided insights into the chemical and geometrical design rules governing this behavior. rsc.org The NLC in this material arises from the interplay between the compression of molecular struts and the opening of angles within its wine-rack framework structure, which contains two different types of struts. rsc.org
While direct studies focusing solely on the correlation between crystal structure and mechanical properties of dilithium (B8592608) tartrate (Li₂C₄H₄O₆) are less prevalent in the search results, related this compound compounds offer valuable insights. For example, lithium thallium tartrate monohydrate (LiTlC₄H₄O₆·H₂O), which is isomorphous with lithium ammonium tartrate monohydrate (LiNH₄C₄H₄O₆·H₂O), exhibits a large electromechanical coupling between the a-axis and the soft b, c shear mode. tandfonline.com This electromechanical property, a coupling between electrical and mechanical states, is directly related to the crystal structure and its response to external fields or stress. The structure of lithium thallium tartrate monohydrate involves lithium in five-fold pyramidal coordination and thallium ions surrounded by different numbers of oxygen atoms, with intermolecular hydrogen bonds linking groups in specific directions. tandfonline.com
In lithium ammonium tartrate monohydrate (LAT), a proper ferroelastic phase transition occurs, where the shear component of the elastic constant c₅₅ becomes zero at the transition temperature. tandfonline.comcapes.gov.br This elastic instability is considered the primary origin of the phase transition. tandfonline.com Studies on LAT have examined the temperature dependence of lattice constants and spontaneous strains, which are direct manifestations of changes in crystal structure influencing mechanical behavior. tandfonline.comtandfonline.com The transition from an orthorhombic (P2₁2₁2) to a monoclinic (P12₁1) or potentially triclinic ferroelectric-ferroelastic phase involves changes in lattice parameters and the appearance of spontaneous strains. tandfonline.comtandfonline.comaip.org The anomalies observed in elastic compliance, such as S⁴⁴ in LAT, have been linked to the symmetry of the ferroelectric phase. aip.org
The mechanical strength of related compounds, such as lithium hydrogen tartrate, has been shown to decrease with increasing load, as determined by Vickers hardness measurements. researchgate.net Although this study focuses on lithium hydrogen tartrate, it illustrates a method used to assess the mechanical properties of tartrate crystals and their dependence on external factors.
The structural details, including coordination environments of lithium and other cations, the conformation of the tartrate ion, and the network of hydrogen bonds, all play a crucial role in determining the mechanical response of these materials. tandfonline.comsoton.ac.ukiucr.org Changes in these structural features, whether induced by temperature, pressure, or phase transitions, directly impact elastic constants, spontaneous strains, and other mechanical properties.
While specific quantitative data tables detailing the correlation between crystal structure parameters and mechanical properties solely for dithis compound (Li₂C₄H₄O₆) were not extensively found in the search results, the research on related lithium tartrates and dicarboxylates provides a strong basis for understanding these relationships in the broader this compound system. The presence of ferroelasticity and anomalous compressibility in these related compounds highlights the potential for diverse and interesting mechanical behaviors influenced by subtle changes in crystal structure.
Emerging Research Areas and Advanced Material Science Perspectives
Lithium Tartrate as Precursors and Chelating Agents in Materials Synthesis
This compound compounds serve as valuable precursors and chelating agents in the synthesis of a variety of advanced materials. Their molecular structure, containing both carboxylate and hydroxyl groups, allows for diverse coordination modes with metal ions, influencing the formation and properties of the resulting materials.
Role in Aqueous Sol-Gel Synthesis of Complex Metal Oxides
Aqueous sol-gel synthesis is a versatile method for producing homogeneous and highly dispersed metal oxides at relatively low temperatures. Tartaric acid, the organic component of this compound, has been successfully employed as a chelating agent in the aqueous sol-gel synthesis of complex metal oxides, such as lithium aluminum molybdate (B1676688) (LiAlMoO) lmaleidykla.ltlmaleidykla.lt. In this process, tartaric acid interacts with the metal precursors at a molecular level during dissolution and gel formation, helping to create a homogeneous gel precursor lmaleidykla.ltlmaleidykla.lt. This molecular-level mixing facilitated by the chelating agent is crucial for obtaining homogeneous multicomponent metal oxides and can eliminate the need for organometallic starting compounds, offering a more environmentally friendly and cost-effective approach lmaleidykla.ltlmaleidykla.lt. Thermal analysis of the tartrate gel precursor allows for the estimation of the decomposition process and helps in understanding the formation of impurity phases lmaleidykla.lt.
Utilization in Fabrication of Porous Carbon Materials
Porous carbon materials are of significant interest for various applications, including energy storage. While the direct use of this compound in the fabrication of porous carbon materials is not explicitly detailed in the search results, tartrate-based compounds and related organic precursors are widely utilized in the synthesis of porous carbons. Chemical activation methods, often involving activating agents like KOH, HPO, and ZnCl, are commonly used to create porous structures in carbon materials derived from biomass and other organic precursors mdpi.comoaepublish.com. Biomass-derived carbons, with their inherent porous structures, are considered promising renewable sources for porous and functional carbon materials mdpi.comoaepublish.com. The carbonization of organic precursors, sometimes in conjunction with templating strategies, is a key route to fabricating porous carbons with tailored pore structures and high surface areas, beneficial for applications like lithium-ion battery anodes oaepublish.commdpi.comresearchgate.net. Although not specifically mentioning this compound, the principles of using organic precursors and chelating agents in creating porous structures are relevant to the broader context of material fabrication where this compound could potentially play a role as a carbon source or pore-forming agent precursor.
Coordination Chemistry of Tartrate with Lithium and Polyvalent Metal Ions
The coordination chemistry of tartrate with lithium and other polyvalent metal ions is fundamental to understanding the formation and properties of this compound-based materials. The tartrate ligand (CHO), with its multiple oxygen donor atoms from carboxylate and hydroxyl groups, exhibits diverse coordination modes, leading to a variety of structural architectures nih.gov.
Design and Synthesis of Mixed-Metal Tartrate Complexes for Specific Functionalities
The design and synthesis of mixed-metal tartrate complexes allow for the creation of materials with specific functionalities, leveraging the distinct properties of different metal ions within a single framework. Tartrate has been shown to form mixed-metal complexes with various transition metals and alkaline earth metals, such as magnesium and calcium nih.govresearchgate.netafjbs.com. These complexes can be synthesized using methods like co-precipitation in aqueous solutions nih.govresearchgate.netafjbs.com. The tartrate ligand typically coordinates to the metal ions through the oxygen atoms of its carboxylate and hydroxyl groups, often acting as a bidentate ligand nih.govresearchgate.net. Studies on mixed transition metal-magnesium tartrate complexes have shown metal-to-ligand ratios, and the coordination of the tartrate ligand through oxygen atoms has been confirmed by techniques like IR spectroscopy nih.gov. The synthesis of these mixed-metal complexes in aqueous media offers a cost-effective route nih.gov. The resulting mixed-metal tartrate complexes can exhibit interesting properties, such as antimicrobial activity, which can be enhanced compared to the individual ligands researchgate.netafjbs.com.
Ligand Modification Strategies for Tailored Structural Architectures
Modifying the tartrate ligand or utilizing different forms (chiral, racemic, meso) can lead to tailored structural architectures in this compound frameworks and other metal-organic structures. The tartaric acid ligand's conformational and binding flexibility contribute to the structural diversity observed in tartrate-based inorganic-organic frameworks iucr.org. Research into lithium-based inorganic-organic frameworks has revealed the crystal structures of new forms of this compound based on chiral, racemic, and meso forms of the ligand core.ac.ukcam.ac.ukacs.org. These studies have shown that both kinetic and thermodynamic conditions can influence the phase behavior and resulting structures core.ac.ukcam.ac.uk. The use of substituted forms of dicarboxylate ligands, topologically identical to lithium succinate, has also led to the discovery of new structures with mechanical properties dependent on inter-ligand interactions and metal-ligand bond strength core.ac.ukcam.ac.uk. Furthermore, the orientation of tartrate ligands within layered structures can be controlled by altering synthesis conditions, impacting their coordination modes and potentially influencing the catalytic activity and enantioselectivity in applications like asymmetric sulfoxidation researchgate.net. Manipulating the enantiopurity of chiral ligands like tartrate can have a significant impact on the creation of new materials and offers a principle for accessing homochiral and porous frameworks acs.org.
Fundamental Studies in Lithium Ion Conductors and Frameworks
Fundamental studies on this compound contribute to the understanding of lithium ion conduction and the formation of inorganic-organic frameworks. Lithium-based inorganic-organic frameworks, including those based on this compound, are being investigated for their potential in applications such as battery technology core.ac.ukcam.ac.uk. Research has explored the crystal structures and properties of various this compound polymorphs and isomers core.ac.ukcam.ac.ukacs.org. These studies provide insights into the structural factors affecting their energies and formation behavior core.ac.ukcam.ac.uk.
While the search results highlight research on lithium-based inorganic-organic frameworks and lithium ion conductors in general, specific details on the fundamental ionic conductivity of this compound itself as a bulk material are not extensively provided. However, the broader context of lithium-ion conductors and frameworks is relevant. For instance, studies on lithium-based frameworks explore their electrochemical properties by impedance spectroscopy and electrochemical cycling, revealing areas for improvement for battery applications, such as lithium mobility core.ac.ukcam.ac.uk. Research on solid-state lithium ion conductors focuses on identifying structural and chemical features that govern facile lithium movement, including the role of crystal structures and diffusion pathways berkeley.edumit.edu. Different structural families, such as NASICON-type, garnets, and perovskites, are known to exhibit high lithium-ion conductivities berkeley.edumit.edumdpi.com. The design of fast lithium-ion conductors involves tuning crystal structures to optimize site sizes and diffusion channels for lithium diffusion mit.edu. Although this compound frameworks are generally described as non-porous acs.org, the fundamental understanding gained from studying their structures and lithium environments can contribute to the broader knowledge base for designing new lithium-containing materials with improved ionic conductivity.
Interfacial Chemistry of Lithium-Tartrate Components in Solid-State Systems
The interfacial chemistry of components within solid-state systems is critical for performance in various applications, notably in solid-state lithium batteries. This compound has been identified as a potential component influencing these interfaces. For instance, this compound can be present as a solid component in slurries used to form a Solid Electrolyte Interface (SEI) film in lithium batteries. google.com The SEI layer is a crucial passivation layer that forms on the surface of the anode, affecting the battery's stability and performance.
Furthermore, specific forms of this compound, such as Lithium L-tartrate, have been shown to contribute to the formation of an interfacial layer that can facilitate dendrite-free anodes in solid-state lithium batteries. researchgate.net The formation of lithium dendrites is a major safety concern and performance limiter in lithium metal batteries, and the ability of this compound to promote a stable interface is a significant area of research. These findings suggest that lithium-tartrate based materials can play a beneficial role in controlling the solid-electrolyte interface and improving the safety and efficiency of solid-state lithium-ion devices.
Structural Principles for Enhanced Ion Transport in Framework Materials
The structural characteristics of materials are intrinsically linked to their ion transport properties. In the realm of framework materials, understanding these structural principles is key to designing materials with enhanced ionic conductivity. Research into this compound frameworks has revealed significant structural diversity. Studies have explored the crystal structures of multiple forms of this compound, including anhydrous isomers of dilithium (B8592608) tartrate (Li₂(C₄H₄O₆)), based on different forms of the tartrate ligand (chiral, racemic, and meso). core.ac.uk
Investigations into the formation behavior and energetics of these this compound polymorphs have highlighted that both kinetic and thermodynamic conditions can influence their phase behavior. core.ac.ukacs.org Key structural factors affecting their relative energies include density and hydrogen bonding. core.ac.uk The exploration of this structural diversity is a primary focus in understanding how the arrangement of atoms within the this compound framework impacts lithium ion mobility.
Q & A
Q. What are the key physicochemical properties of lithium tartrate critical for experimental design?
this compound (C₄H₄Li₂O₆) is a white crystalline powder with a molecular weight of 161.95 g/mol. Key properties include:
Q. How can this compound be synthesized and characterized for laboratory use?
A common approach involves solid-liquid phase reactions (adapted from antimony tartrate synthesis):
- Reactants : Lithium hydroxide and tartaric acid in stoichiometric ratios.
- Conditions : Heating at 90°C for 4–5 hours under reflux .
- Characterization :
- XRD confirms monoclinic crystal structure (parameters: a = 0.825 nm, b = 1.605 nm, c = 1.774 nm, β = 96.65°) .
- FTIR identifies functional groups (e.g., C=O stretch at ~1740 cm⁻¹, O-H vibrations) .
Q. What analytical methods are suitable for quantifying this compound in complex matrices?
- Reverse-phase HPLC : Optimized via Box-Behnken design to assess factors like mobile phase pH and column temperature .
- Gravimetric titration : Sodium tartrate prevents interference from metal hydroxides (e.g., Pb²⁺) in ammonia media .
Advanced Research Questions
Q. How can Box-Behnken experimental design improve robustness in this compound analysis?
The Design of Experiments (DOE) evaluates critical factors (e.g., ammonium hydroxide concentration, temperature) to optimize sensitivity and reproducibility. For example:
Q. What contradictions exist in the reported piezoelectric properties of this compound derivatives?
Early studies claimed lithium potassium tartrate as a superior piezoelectric material, but later work questioned these findings due to:
- Sample limitations : Small crystal sizes (<1 mm) led to unreliable data .
- Phase transitions : Temperature-dependent structural changes (e.g., monoclinic to orthorhombic) alter piezoelectric coefficients . Resolution requires single-crystal XRD and Raman spectroscopy at controlled temperatures .
Q. How do researchers address the lack of toxicological data for this compound?
- Read-across strategies : Use data from structurally similar tartrates (e.g., stearyl tartrate) to infer metabolic pathways .
- In vitro hydrolysis assays : Simulate gastrointestinal conditions to assess breakdown into lithium ions and tartaric acid .
- Exposure modeling : Estimate safe thresholds using maximum residue levels (MRLs) from analogous compounds .
Q. What methodologies elucidate this compound’s role in metal-organic frameworks (MOFs)?
- Crystallographic analysis : Asymmetric units reveal Li⁺ ions bonded to tartrate fragments, forming helical 3D networks .
- Thermogravimetry (TGA) : Identifies bound vs. free water molecules (e.g., 3 H₂O coordinated to Li⁺, 5.5 H₂O in cavities) .
- DFT calculations : Predict electronic properties (e.g., bandgap ~4.2 eV) for optoelectronic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
